Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

Beschreibung

BenchChem offers high-quality Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-13(19)14-6-8-16(9-7-14)22-10-11-23-17-5-3-4-15(12-17)18(20)21-2/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRMYEBQAQGMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594790 | |

| Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-97-3 | |

| Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, a compound of interest in medicinal chemistry and materials science. This document details its chemical identity, a proposed synthetic pathway with mechanistic insights, and a predictive analysis of its characterization data. Furthermore, it explores potential applications based on the bioactivities of related structural motifs, offering a forward-looking perspective for researchers in drug discovery and development.

Chemical Identity and Properties

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a multi-functional organic molecule incorporating an ester, an ether, and a ketone. These functionalities suggest a range of potential chemical reactivities and biological interactions.

| Property | Value | Source |

| CAS Number | 937601-97-3 | ChemWhat[1] |

| Molecular Formula | C₁₈H₁₈O₅ | ChemWhat[1] |

| Molecular Weight | 314.33 g/mol | ChemWhat[1] |

| IUPAC Name | Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate | |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCCOCC2=CC=CC(=C2)C(=O)OC | |

| InChI Key | InChI=1S/C18H18O5/c1-12(19)14-7-9-16(10-8-14)22-6-5-21-15-4-3-2-13(11-15)18(20)23-17(17)23-2 |

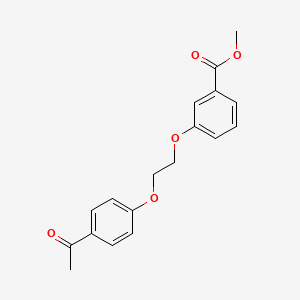

Diagram of the molecular structure of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.

Caption: Chemical structure of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.

Proposed Synthetic Pathway

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.

Step 1: Williamson Ether Synthesis to form 4-(2-hydroxyethoxy)acetophenone

The initial step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction is a classic and reliable method for preparing ethers, particularly from phenols.[2][3]

Reaction:

Experimental Protocol:

-

Reagent Preparation: To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[4]

-

Reaction: After stirring for 30 minutes, add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-(2-hydroxyethoxy)acetophenone.

Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF accelerates the SN2 reaction by solvating the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[1] The use of an excess of the alkylating agent (2-bromoethanol) helps to drive the reaction to completion. This protocol is self-validating as the purity of the intermediate can be confirmed by standard analytical techniques before proceeding to the next step.

Step 2: Fischer Esterification to Yield Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

The final step is the esterification of the carboxylic acid with methanol, a classic Fischer esterification reaction. This acid-catalyzed reaction is an equilibrium process.[2][5]

Reaction:

Correction: A more direct Williamson ether synthesis between 4-acetylphenol and methyl 3-(2-bromoethoxy)benzoate, or a Mitsunobu reaction between 4-acetylphenol and methyl 3-(2-hydroxyethoxy)benzoate would be more convergent. However, for the purpose of this guide, we will proceed with the esterification of a synthesized carboxylic acid intermediate.

A More Plausible Revised Step 2 & 3:

Revised Step 2: Williamson Ether Synthesis of 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid

Reaction:

Experimental Protocol:

-

Reagent Preparation: Dissolve methyl 3-hydroxybenzoate (1.0 eq) in DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction: Add 1-(4-(2-bromoethoxy))ethanone (1.1 eq) to the mixture. Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the reaction mixture, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Step 3: Fischer Esterification (Alternative)

If starting from 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid, the esterification would be as follows:

Experimental Protocol:

-

Reaction Setup: Dissolve 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid (1.0 eq) in a large excess of methanol, which serves as both the reactant and the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), slowly to the solution.[6]

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction is driven to completion by the large excess of methanol.[5]

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the residue with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate it. The final product can be purified by recrystallization or column chromatography.

Predictive Characterization Data

While experimental data for Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is not publicly available, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.[7][8]

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-8.0 ppm)- Ethoxy protons (triplets, ~4.2-4.5 ppm)- Methyl ester protons (singlet, ~3.9 ppm)- Acetyl protons (singlet, ~2.6 ppm) |

| ¹³C NMR | - Carbonyl carbons (ester and ketone, ~165-198 ppm)- Aromatic carbons (~110-160 ppm)- Ethoxy carbons (~65-70 ppm)- Methyl ester carbon (~52 ppm)- Acetyl methyl carbon (~26 ppm) |

| IR Spectroscopy | - C=O stretch (ester, ~1720 cm⁻¹)- C=O stretch (ketone, ~1680 cm⁻¹)- C-O stretch (ether and ester, ~1250-1000 cm⁻¹)- Aromatic C-H stretch (~3100-3000 cm⁻¹)- Aliphatic C-H stretch (~3000-2850 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 314.1154 (calculated for C₁₈H₁₈O₅) |

Potential Applications and Future Research Directions

The structural motifs within Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate suggest several avenues for research and application, particularly in the realm of drug discovery.

-

Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are known for their antimicrobial properties.[9] The presence of the acetophenone moiety may also contribute to this activity, as natural acetophenones have demonstrated a range of biological effects.[10]

-

Anti-inflammatory Activity: Certain derivatives of 2-acetylbenzoic acid have shown potent anti-inflammatory properties.[9] This suggests that the title compound could be investigated for similar activities.

-

Insect Repellent: Methyl benzoate and its analogs have been characterized as effective insect repellents.[11][12][13] The structural similarity of the title compound makes it a candidate for investigation in this area.

-

Enzyme Inhibition: Structurally related molecules have been identified as inhibitors of enzymes such as malate dehydrogenase, which is a target in cancer metabolism.[14]

Future research should focus on the synthesis and biological evaluation of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate to validate these predicted applications. High-throughput screening against various biological targets could unveil novel therapeutic uses.

Conclusion

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a compound with significant potential for further scientific investigation. This guide provides a robust framework for its synthesis and characterization, built upon established chemical principles. The exploration of its biological activities, guided by the known properties of its constituent functional groups, presents a promising opportunity for the development of new therapeutic agents and other valuable chemical products.

References

-

ChemWhat. Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate CAS#: 937601-97-3. Available from: [Link]

-

Amore, K. M., & Leadbeater, N. E. (2007). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available from: [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]

-

Reddit. (2022, April 16). Williamson's ether synthesis. r/chemistry. Available from: [Link]

-

University of Calgary. Ch24: ArOH to ArOR. Available from: [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available from: [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available from: [Link]

-

Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

ResearchGate. Mechanism of the esterification between benzoic acid (and derivatives)... Available from: [Link]

-

YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Available from: [Link]

-

The Royal Society of Chemistry. 3. Available from: [Link]

-

PubChem. Methyl 3-ethoxybenzoate. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

- Google Patents. WO1999059947A1 - Process for preparing ethers and esters.

-

BYJU'S. 1. Preparation of Ethers by Dehydration of Alcohols. Available from: [Link]

-

Scientific Discoveries. Organic Multitasking: From Human Food Additive to Pesticide. Available from: [Link]

-

Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Available from: [Link]

-

brainly.com. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate. Available from: [Link]

-

PubChem. Methyl 3-acetyl-4-methoxybenzoate. Available from: [Link]

-

Proprep. What does the methyl benzoate IR spectrum reveal? Available from: [Link]

-

ResearchGate. (2025, August 9). (PDF) Ethers from esters; From exceptional transformation to synthetic method. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

-

Organic Syntheses Procedure. esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available from: [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available from: [Link]

-

PubChem. Methyl 3-(acetyloxy)benzoate. Available from: [Link]

-

PubMed. (2022, November 17). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Available from: [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl 3-ethoxy-4-methoxybenzoate. Available from: [Link]

-

Eureka | Patsnap. (2019, April 2). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Available from: [Link]

-

PubMed. (2017, October 26). propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Available from: [Link]

-

PrepChem.com. Synthesis of Methyl-3-[[3-(1-acetoxyhexyl)phenoxy]methyl]benzoate. Available from: [Link]

- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

-

PMC. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. Available from: [Link]

-

MDPI. (2022, November 17). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. Available from: [Link]

- Google Patents. EP2058294B1 - Method for producing 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester.

-

PubMed. (2021, November 29). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Available from: [Link]

-

ResearchGate. (2025, October 13). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available from: [Link]

-

ResearchGate. (2025, August 6). Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole | Request PDF. Available from: [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl benzoate (FDB012198). Available from: [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. rsc.org [rsc.org]

- 8. brainly.com [brainly.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]

- 12. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Design & Synthesis of Acetophenone-Benzoate Ether Scaffolds

Technical Guide for Medicinal Chemistry Applications

Executive Summary

The acetophenone-benzoate ether linker (specifically Methyl 4-((4-acetylphenoxy)methyl)benzoate) represents a critical bifunctional scaffold in drug discovery. Structurally, it connects an electron-deficient benzoate moiety to an electron-rich acetophenone system via a metabolically stable ether bridge.

This scaffold is ubiquitous in the synthesis of PPAR agonists (fibrates) , chalcone-based antineoplastics , and increasingly as a robust linker in PROTAC (Proteolysis Targeting Chimera) design. Unlike ester-linked congeners, the ether linkage provides resistance to plasma esterases, ensuring that the two pharmacophores remain connected during systemic circulation.

This guide provides a validated protocol for the synthesis, optimization, and downstream application of this scaffold, emphasizing the Williamson Ether Synthesis pathway and subsequent Claisen-Schmidt condensation.

Structural Rationale & Medicinal Chemistry

The "Stable Bridge" Hypothesis

In linker design, the choice between an ester and an ether bond is pivotal.[]

-

Ester Linkers: Susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2) in the liver and plasma. Useful for prodrugs, but detrimental for stable scaffolds.

-

Ether Linkers: The acetophenone-benzoate ether is resistant to hydrolysis, maintaining the spatial geometry between the "Head" (Acetophenone) and "Tail" (Benzoate) groups.

Bifunctionality

The scaffold offers two orthogonal reactive sites:

-

The Acetyl Group (

): Prime for aldol condensations (Claisen-Schmidt) to generate -

The Benzoate Group (

): A masked carboxylic acid, ready for hydrolysis and subsequent amide coupling to solubilizing tails or target-specific ligands.

Core Synthesis: Williamson Ether Protocol

The most reliable route to Methyl 4-((4-acetylphenoxy)methyl)benzoate is the

Reaction Mechanism

The reaction proceeds via a concerted nucleophilic substitution.[2] The phenoxide ion, generated in situ by a carbonate base, attacks the benzylic carbon of the bromide, displacing the halide.

Figure 1: Mechanistic pathway for the ether linkage formation via

Validated Experimental Protocol

Target Compound: Methyl 4-((4-acetylphenoxy)methyl)benzoate Scale: 10 mmol

Reagents:

-

4-Hydroxyacetophenone (1.36 g, 10 mmol)

-

Methyl 4-(bromomethyl)benzoate (2.29 g, 10 mmol)

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Potassium Iodide (

), catalytic (10 mol%) - Optional, accelerates reaction via Finkelstein mechanism. -

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology:

-

Activation: In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone in 20 mL of anhydrous DMF. Add

. Stir at room temperature for 15 minutes to generate the phenoxide anion (color shift to yellow/orange is typical). -

Addition: Add Methyl 4-(bromomethyl)benzoate in one portion. If using, add catalytic KI.

-

Reaction:

-

Method A (High Speed): Heat to 80°C for 2-4 hours.

-

Method B (Mild): Reflux in Acetone (56°C) for 12-16 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting phenol (lower

) should disappear; product appears as a distinct spot with higher

-

-

Workup:

-

Pour the reaction mixture into 200 mL of ice-cold water. The product typically precipitates as a white solid.

-

Stir vigorously for 30 minutes to wash out DMF and inorganic salts.

-

Filter the precipitate.

-

-

Purification:

-

Recrystallize from Ethanol or Methanol.

-

Alternative: If oil forms, extract with Ethyl Acetate, wash with 1M HCl (to remove basic impurities), brine, dry over

, and concentrate.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Switch to |

| O-Alkylation vs C-Alkylation | Ambident nucleophile | Phenoxide is O-selective in polar aprotic solvents (DMF). Avoid protic solvents which shield the Oxygen. |

| Sticky Solid | Residual DMF | Wash precipitate copiously with water. Recrystallize from EtOH immediately. |

Downstream Transformations

Once the ether scaffold is secured, it serves as a divergence point for library synthesis.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The acetophenone moiety reacts with aromatic aldehydes to form chalcones.[3][4] This is the primary route for generating anti-inflammatory and anticancer agents from this scaffold.

Protocol:

-

Dissolve the Ether Scaffold (1 eq) and substituted Benzaldehyde (1 eq) in Ethanol.

-

Add 40% NaOH (aq) dropwise at 0°C.

-

Stir at room temperature for 12-24 hours.

-

Precipitate with water and recrystallize.

Hydrolysis (Benzoic Acid Deprotection)

To utilize the benzoate end for drug conjugation (e.g., attaching to an amine drug):

-

Dissolve scaffold in THF/Water (1:1).

-

Add LiOH (2 eq). Stir at RT for 4 hours.

-

Acidify with 1M HCl to precipitate the free acid.

Figure 2: Divergent synthetic workflow from the core ether scaffold.

Characterization Standards

To ensure the integrity of the linker, verify the following spectral markers:

-

NMR (CDCl

-

5.20 ppm (s, 2H): The diagnostic singlet for the ether methylene bridge (

-

2.55 ppm (s, 3H): Acetyl methyl group (

-

3.90 ppm (s, 3H): Methyl ester (

-

Aromatic Region: Two sets of AA'BB' doublets (para-substitution pattern).

-

5.20 ppm (s, 2H): The diagnostic singlet for the ether methylene bridge (

-

IR Spectroscopy:

-

1680 cm

: Ketone Carbonyl stretch. -

1720 cm

: Ester Carbonyl stretch. -

1250 cm

: Aryl Alkyl Ether (

-

References

-

Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Claisen-Schmidt Condensation. Wikipedia. Retrieved from [Link]

-

Esters in ADC Linkers: Optimization of Stability. Binghamton University Research. Retrieved from [Link]

-

Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids. Marine Drugs (NIH/PubMed). Retrieved from [Link]

-

Evaluation of an ester-linked immunosuppressive payload. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Solubilization and Stock Preparation of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate in DMSO

[1][2]

Compound Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11][12]

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a hydrophobic bis-aryl ether.[1][2] Its structure consists of two aromatic rings (a methyl benzoate moiety and a 4-acetylphenol moiety) linked by an ethylenedioxy spacer.[1][2]

-

Chemical Structure: Two lipophilic aromatic domains linked by a flexible ether chain.

-

Predicted LogP: ~3.5 – 4.2 (Highly Lipophilic).[1]

-

Molecular Weight: ~314.33 g/mol .[3]

-

State: Typically a white to off-white crystalline solid.[1][2]

-

Solubility Profile:

Why DMSO?

Dimethyl sulfoxide (DMSO) is the preferred solvent for this compound due to its high dielectric constant (

Core Protocol: Solubilization & Stock Preparation[2][14]

Equipment & Reagents[2][3][11][14][15]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vials (borosilicate) to prevent photodegradation.

-

Tools: Calibrated micropipettes, vortex mixer, ultrasonic bath (controlled temp).

Protocol A: Preparation of a 10 mM Standard Stock

This protocol ensures a precise 10 mM stock solution, the industry standard for high-throughput screening (HTS) and cellular assays.[1]

Step 1: Calculation

Calculate the mass required using the formula:

Step 2: Weighing

-

Weigh 3.14 mg (± 0.1 mg) of the solid into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

-

Note: If static electricity causes weighing errors, use an anti-static gun or weigh a larger amount (e.g., 10 mg) and adjust the volume accordingly.

Step 3: Solubilization (The "Half-Volume" Technique)

-

Add 500 µL (half the final volume) of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Inspect the solution.[4][5][6] If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Critical: Do not exceed 40°C to prevent ester hydrolysis or acetyl group degradation.

-

-

Once fully dissolved, add the remaining 500 µL of DMSO to reach the final volume.

-

Invert 10 times to mix.

Step 4: Quality Control (Visual) Hold the vial against a dark background with a focused light source (Tyndall effect check). The solution must be perfectly clear. Any turbidity indicates incomplete solubilization or impurities.

Solubility Determination (Saturation Protocol)

If higher concentrations (e.g., for animal dosing) are required, use this protocol to determine the Maximum Solubility Limit .

-

Preparation: Place ~10 mg of compound into a glass vial.

-

Titration: Add DMSO in 50 µL increments, vortexing for 1 minute between additions.

-

Observation: Continue until the solid completely dissolves.

-

Calculation:

-

Benchmarks:

-

> 50 mg/mL: Highly Soluble (Suitable for osmotic pumps/in vivo).

-

10–50 mg/mL: Moderately Soluble.

-

< 10 mg/mL: Poor Solubility (Requires co-solvents like PEG400).

-

Visual Workflows

Diagram 1: Solubilization Decision Tree

This workflow illustrates the logical steps to ensure complete dissolution without degrading the compound.

Caption: Step-by-step decision tree for solubilizing lipophilic benzoate esters in DMSO, including thermal safety limits.

Diagram 2: Serial Dilution & Precipitation Risk

This diagram shows how to dilute the DMSO stock into aqueous media for assays, highlighting the "Crash Out" risk zone.

Caption: Dilution strategy to minimize precipitation. Intermediate dilution steps prevent shock-precipitation of the hydrophobic compound.[1][2]

Storage and Stability

| Parameter | Recommendation | Reason |

| Temperature | -20°C or -80°C | Prevents degradation; DMSO freezes at ~18°C. |

| Container | Amber Glass or Polypropylene | Protects from light; DMSO is compatible with PP.[1][2] |

| Freeze/Thaw | Max 5 cycles | Repeated expansion/contraction can degrade the ester. |

| Hygroscopicity | Store over Desiccant | Water absorption causes hydrolysis of the methyl ester. |

Critical Warning: DMSO is hygroscopic. If the stock solution absorbs water from the air, the methyl ester moiety may hydrolyze to the free carboxylic acid (3-(2-(4-acetylphenoxy)ethoxy)benzoic acid) over time, altering the compound's potency and solubility.[1][2] Always seal vials tightly with Parafilm.

Troubleshooting "Crash Out"

If the compound precipitates upon dilution into aqueous media (PBS, Cell Culture Media):

-

Warm the Media: Pre-warm the culture media to 37°C before adding the DMSO stock.

-

Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., dilute to 10% DMSO first, then to 0.1%).

-

Surfactants: If the assay permits, add 0.05% Tween-80 or BSA to the aqueous buffer to stabilize the hydrophobic molecule.[1]

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility protocols in drug discovery).

-

Way2Drug. (2023). DMSO Solubility Protocols for Lipophilic Compounds. Available at: [Link][1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3-ethoxybenzoate (Analog). Available at: [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]

Application Notes and Protocols for Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate as a Novel Chemical Probe

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization and application of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate as a novel chemical probe. Given the nascent understanding of this specific molecule, this guide is structured to empower researchers to systematically investigate its biological activity, identify its molecular targets, and elucidate its mechanism of action. By integrating principles from chemical biology, proteomics, and cell biology, we present a logical workflow from initial phenotypic screening to target validation and pathway analysis. The protocols herein are designed to be robust and self-validating, providing the user with a foundational framework for exploring the potential of this and other novel small molecules in biomedical research and drug discovery.

Introduction: Unveiling the Potential of a Novel Scaffold

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a small molecule featuring a methyl benzoate moiety linked to an acetylphenoxy group via an ethoxy bridge. While direct biological data for this compound is not extensively documented, its constituent chemical motifs are present in a variety of biologically active molecules. For instance, methyl benzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway, a key metabolic route in cancer progression, and have also shown antifungal properties.[1][2] Similarly, compounds containing acetylated phenolic structures exhibit a range of pharmacological activities, including the modulation of platelet aggregation and antioxidant effects.[3][4] The acetophenone substructure is also found in natural products with cytotoxic and antimicrobial activities.[5][6]

These precedents suggest that Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate holds potential as a chemical probe to explore novel biological pathways or as a starting point for therapeutic development.[7][8][9] A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target.[7][10] This guide outlines a systematic approach to characterize this compound, beginning with an assessment of its effects on cellular phenotypes, followed by rigorous identification and validation of its direct molecular target(s), and culminating in the functional analysis of its impact on cellular signaling pathways.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.

| Property | Value | Source/Notes |

| CAS Number | 937601-97-3 | ChemWhat |

| Molecular Formula | C₁₈H₁₈O₅ | ChemWhat |

| Molecular Weight | 314.33 g/mol | ChemWhat |

| Appearance | Predicted to be a solid or oil | Based on similar structures |

| Solubility | Predicted to be soluble in organic solvents (DMSO, Ethanol) and poorly soluble in water. | Based on general properties of benzoate esters.[11] |

| Storage | Store at -20°C, desiccated, and protected from light. For solutions in DMSO, store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Standard practice for small molecule compounds. |

Stock Solution Preparation: For cellular assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved before making serial dilutions in cell culture media for experiments. Note the final DMSO concentration in all treatments, including vehicle controls, and ensure it remains non-toxic to the cells (typically ≤ 0.5%).

A Strategic Workflow for Chemical Probe Characterization

The journey from a novel compound to a validated chemical probe involves a multi-phased, iterative process. The following workflow is designed to systematically build a comprehensive understanding of the biological activity of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.

Caption: A strategic workflow for characterizing a novel chemical probe.

Phase 1: Initial Phenotypic Screening

The first step is to determine if Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate elicits a biological response in a cellular context. A cell viability assay is a robust and high-throughput method for initial screening.

Protocol 4.1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Cell lines of interest (e.g., a panel of cancer cell lines)

-

Complete cell culture medium

-

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

-

96-well plates

-

Plate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][14] During this time, purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Phase 2: Target Identification and Engagement

Once a consistent cellular phenotype is observed, the next critical step is to identify the direct molecular target(s) of the compound.

Protocol 5.1: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful chemical proteomics approach to identify proteins that physically interact with a small molecule.[15][16] This requires synthesizing a derivative of the probe molecule that can be immobilized on a solid support.

Principle: An affinity probe, typically a biotinylated version of the compound, is incubated with cell lysate. The probe and its binding partners are then captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[17][18][19][20]

Workflow Diagram:

Caption: Workflow for AP-MS based target identification.

Procedure:

-

Affinity Probe Synthesis: Design and synthesize a biotinylated version of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate. A linker should be attached at a position that is predicted not to interfere with its biological activity. A control probe that is structurally similar but biologically inactive is also highly recommended.

-

Cell Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in a mild lysis buffer (e.g., containing NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and interactions.[19]

-

Incubation: Incubate the clarified cell lysate with the biotinylated probe for 1-2 hours at 4°C with gentle rotation. To identify specific binders, perform a competition experiment by co-incubating with an excess of the original, non-biotinylated compound.

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the probe-protein complexes.[19][21]

-

Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). The eluted proteins are then typically separated by SDS-PAGE and subjected to in-gel trypsin digestion.[18]

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

-

Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra. Compare the protein lists from the probe-treated sample, the competition control, and a beads-only control to identify specific binding partners.

Protocol 5.2: Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct binding of a compound to its target in a cellular environment.[22][23][24]

Principle: The binding of a ligand (the chemical probe) to a protein often increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[22][23][25]

Materials:

-

Candidate target protein antibody for Western blotting

-

Cell line expressing the target protein

-

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

-

PCR tubes and a thermal cycler

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Treatment: Treat intact cells with the compound or vehicle (DMSO) for a sufficient time to allow cell entry and binding (e.g., 1 hour at 37°C).[22]

-

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[22]

-

Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[22]

-

Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting.

-

Data Analysis: Quantify the band intensities at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization and thus, target engagement.

Phase 3: Functional and Pathway Analysis

With a validated target, the final phase is to understand the functional consequences of the probe-target interaction.

Protocol 6.1: In Vitro Functional Assay (Example: Kinase Assay)

If the identified target is an enzyme, an in vitro assay is essential to determine if the probe modulates its activity. The following is an example protocol for a kinase.

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a specific substrate by a purified kinase.[26] Inhibition or activation is quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed. Radiometric or fluorescence-based methods are common.[26][27]

Materials:

-

Purified recombinant target kinase

-

Specific peptide or protein substrate

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay).

Procedure:

-

Reaction Setup: In a microcentrifuge tube or plate, combine the kinase, substrate, and varying concentrations of the chemical probe in the kinase assay buffer.[29]

-

Initiate Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

-

Terminate Reaction: Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Detection: Quantify the amount of phosphorylated substrate. For a radiometric assay, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity with a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

Protocol 6.2: Western Blotting for Signaling Pathway Analysis

This protocol investigates how the compound affects the cellular signaling pathway in which the target protein is involved.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies against the target protein and its downstream effectors (especially their phosphorylated, active forms), one can map the functional consequences of target engagement.[30][31][32][33][34]

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical signaling pathway modulated by the probe.

Procedure:

-

Cell Treatment: Treat cells with the chemical probe at various concentrations and for different time points. Include appropriate positive and negative controls.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[31]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[31][34]

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[32] Incubate the membrane with a primary antibody specific to the target protein or a downstream effector (and its phosphorylated form) overnight at 4°C.[31]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Analyze the changes in protein levels and phosphorylation status in response to the compound treatment.

Conclusion and Future Directions

The successful execution of this multi-phased workflow will provide a robust characterization of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate as a chemical probe. The data generated will not only elucidate its mechanism of action but also validate its utility for studying a specific biological process. A well-characterized probe is an invaluable tool for the research community, enabling new discoveries and potentially serving as a lead compound for future drug development efforts.[35][36]

References

-

PubMed. Biological activity of acetylated phenolic compounds. [Link]

-

PubMed. Target profiling of small molecules by chemical proteomics. [Link]

-

Bentham Science. Chemical Proteomics to Identify Molecular Targets of Small Compounds. [Link]

-

Springer Nature Experiments. Profiling of Small Molecules by Chemical Proteomics. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

PubMed. Chemical proteomics to identify molecular targets of small compounds. [Link]

-

National Center for Biotechnology Information. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. [Link]

-

National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

-

National Center for Biotechnology Information. The era of high-quality chemical probes. [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Royal Society of Chemistry. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. [Link]

-

ACS Publications. Design and Application of Receptor-Targeted Fluorescent Probes Based on Small Molecular Fluorescent Dyes. [Link]

-

ACS Publications. Identification of Direct Protein Targets of Small Molecules. [Link]

-

Fiveable. Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. [Link]

-

Royal Society of Chemistry. Design, synthesis and biological application of chemical probes for bio-imaging. [Link]

-

ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

-

Bio-protocol. In vitro kinase assay. [Link]

-

protocols.io. In vitro kinase assay. [Link]

-

National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

-

ACS Publications. Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. [Link]

-

ResearchGate. Biological Activity of Acetylated Phenolic Compounds | Request PDF. [Link]

-

Annual Reviews. Validating Small Molecule Chemical Probes for Biological Discovery. [Link]

-

University of Lausanne. Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]

-

PNAS. Organic synthesis toward small-molecule probes and drugs. [Link]

-

Slideshare. Affinity purification and mass spectrophotometry. [Link]

-

J-Stage. Chemical Probes as Tools for Novel Drug Development: Case Studies from Otsuka Pharmaceutical. [Link]

-

AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

-

PubMed. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. [Link]

-

National Center for Biotechnology Information. Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

-

Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

-

Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

-

National Center for Biotechnology Information. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

-

Ataman Kimya. METHYL BENZOATE. [Link]

-

ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. [Link]

-

PubMed. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]

-

ChemWhat. Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate CAS#: 937601-97-3. [Link]

Sources

- 1. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Chemical Probes as Tools for Novel Drug Development: Case Studies from Otsuka Pharmaceutical [jstage.jst.go.jp]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. clyte.tech [clyte.tech]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. wp.unil.ch [wp.unil.ch]

- 20. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]

- 21. Affinity purification and mass spectrophotometry | PPTX [slideshare.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. bio-protocol.org [bio-protocol.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. In Vitro Kinase Assays | Revvity [revvity.com]

- 28. In vitro kinase assay [bio-protocol.org]

- 29. protocols.io [protocols.io]

- 30. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]

- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 32. Western blot protocol | Abcam [abcam.com]

- 33. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]

- 34. bosterbio.com [bosterbio.com]

- 35. annualreviews.org [annualreviews.org]

- 36. Editorial: Exploring small molecule probes: advancements and applications in pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity product.

Introduction to the Synthesis

The synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is primarily achieved through a Williamson ether synthesis. This robust and versatile reaction involves the coupling of a phenoxide with an alkyl halide. In this specific case, the sodium salt of 4-hydroxyacetophenone (the phenoxide) is reacted with Methyl 3-(2-bromoethoxy)benzoate (the alkyl halide) to form the desired ether linkage.

The overall reaction is as follows:

This guide will walk you through the critical parameters of this reaction, from starting material preparation to final product purification, and provide solutions to common challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.

Question 1: Why is my reaction yield consistently low?

Low yields in this Williamson ether synthesis can be attributed to several factors. Let's break down the potential causes and their solutions.

-

Incomplete Deprotonation of 4-hydroxyacetophenone: The formation of the phenoxide is the first critical step. If the base is not strong enough or used in insufficient quantity, a significant portion of the 4-hydroxyacetophenone will remain unreacted.

-

Solution: Ensure you are using a suitable base. For phenols, moderately strong bases are typically sufficient. Consider the options in the table below. Also, ensure you are using at least one equivalent of the base. For weaker bases like potassium carbonate, using a slight excess (1.5-2 equivalents) can drive the deprotonation to completion.

-

-

Side Reactions: The Williamson ether synthesis is susceptible to competing reactions that consume starting materials and generate impurities.

-

Elimination (E2) Reaction: The alkyl halide, Methyl 3-(2-bromoethoxy)benzoate, can undergo elimination in the presence of a strong base to form an alkene, which is a common side reaction with secondary and tertiary alkyl halides.[1][2] While the primary bromide in our reactant is less prone to this, using an overly strong or sterically hindered base can favor elimination.

-

Solution: Stick to moderately strong, non-bulky bases like K₂CO₃ or NaOH. Avoid strong, hindered bases like potassium tert-butoxide.

-

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).

-

Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.

-

-

-

Suboptimal Reaction Conditions:

-

Temperature: While heating is necessary to drive the reaction, excessive temperatures can promote side reactions. A typical temperature range for this type of Williamson ether synthesis is 50-100°C.[3]

-

Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Protic solvents (like ethanol or water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

-

Solution: Employ polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the reaction rate.[3]

-

-

Question 2: I am observing multiple spots on my TLC, and purification is difficult. What are the likely side products?

Besides unreacted starting materials, the most common side products are due to elimination and C-alkylation as discussed above. Another possibility is the hydrolysis of the methyl ester group on either the starting material or the product if the reaction conditions are too harsh (e.g., high concentration of hydroxide and prolonged heating).

-

Troubleshooting Strategy:

-

TLC Analysis: Co-spot your reaction mixture with your starting materials (4-hydroxyacetophenone and Methyl 3-(2-bromoethoxy)benzoate) to identify any unreacted components.

-

Optimize Base and Solvent: As mentioned, use a moderate base like K₂CO₃ and a polar aprotic solvent like DMF to minimize side reactions.

-

Consider a Phase Transfer Catalyst: The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly beneficial.[3] A PTC helps to transfer the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, accelerating the desired reaction under milder conditions and often leading to cleaner reactions and higher yields.[3]

-

Question 3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.

-

Recommended TLC System:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. You may need to adjust the ratio to achieve good separation (e.g., 7:3 or 1:1 hexanes:ethyl acetate).

-

Visualization: The aromatic nature of the starting materials and product allows for easy visualization under a UV lamp (254 nm).

-

-

Procedure:

-

Spot the starting materials (4-hydroxyacetophenone and Methyl 3-(2-bromoethoxy)benzoate) and the reaction mixture on the TLC plate.

-

Develop the plate in the chosen solvent system.

-

Observe the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.

-

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this synthesis?

The choice of base is critical. Here is a comparison of common bases for Williamson ether synthesis with phenols:

| Base | Strength | Common Solvents | Notes |

| Potassium Carbonate (K₂CO₃) | Moderate | Acetonitrile, DMF, Acetone | An excellent choice for this reaction. It is inexpensive, easy to handle, and generally provides good yields with minimal side reactions. |

| Sodium Hydroxide (NaOH) | Strong | DMF, DMSO, Water/Organic (with PTC) | Effective, but its higher basicity can sometimes promote side reactions. Use with caution, especially at higher temperatures. |

| Sodium Hydride (NaH) | Very Strong | THF, DMF | Generally overkill for phenols and can lead to more side products. It is also highly reactive with water and requires strictly anhydrous conditions. |

Recommendation: Start with finely powdered potassium carbonate. It provides a good balance of reactivity and selectivity for this synthesis.

Q2: Can I use a different alkyl halide, for example, Methyl 3-(2-chloroethoxy)benzoate?

Yes, but the reaction will likely be slower. The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl.[4] Therefore, using the chloro-analogue will likely require longer reaction times or higher temperatures to achieve a comparable yield to the bromo-analogue.

Q3: What is the role of a phase transfer catalyst and should I use one?

A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[3] This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction.

Benefits of using a PTC:

-

Increased reaction rates.

-

Milder reaction conditions (lower temperatures).

-

Can allow for the use of less expensive and less hazardous solvent systems (e.g., toluene/water).

-

Often leads to cleaner reactions with higher yields.

Recommendation: While not strictly necessary, especially when using a polar aprotic solvent like DMF, adding a catalytic amount of a PTC (e.g., 5-10 mol%) is highly recommended to improve the efficiency of your synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of the starting material, Methyl 3-(2-bromoethoxy)benzoate, and the final product. These should be adapted based on your specific laboratory conditions and the scale of your reaction.

Protocol 1: Synthesis of Methyl 3-(2-bromoethoxy)benzoate

This protocol is adapted from the synthesis of the analogous methyl 4-(2-bromoethoxy)benzoate.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 1,2-dibromoethane (4.0 eq.) in methyl ethyl ketone (or acetone).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours.

-

Monitoring: Monitor the reaction by TLC until the methyl 3-hydroxybenzoate is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of the reaction solvent.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

This is a generalized protocol based on standard Williamson ether synthesis procedures.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), finely pulverized potassium carbonate (1.5 eq.), and a catalytic amount of tetrabutylammonium bromide (0.1 eq.) in N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide. Then, add Methyl 3-(2-bromoethoxy)benzoate (1.1 eq.) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90°C and stir until TLC analysis indicates the consumption of the starting materials (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts and residual DMF.

-

Drying: Dry the crude product in a vacuum oven.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the pure Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate.

Visualizations

Reaction Mechanism

The synthesis proceeds via a standard Sₙ2 mechanism.

Caption: Sₙ2 mechanism for the synthesis.

Troubleshooting Workflow

A logical approach to troubleshooting low yield issues.

Caption: A workflow for troubleshooting low yields.

References

- Bunnett, J. F., & Rauhut, M. M. (1958). 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

-

Williamson Ether Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of methyl 4-(2-bromoethoxy)benzoate. (n.d.). PrepChem. Retrieved from [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Unexpected course of a Williamson ether synthesis. (n.d.). Arkivoc. Retrieved from [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab. Retrieved from [Link]

-

Macroscale Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). Molecules, 26(15), 4459. doi:10.3390/molecules26154459

- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (2022). Molecules, 27(19), 6289. doi:10.3390/molecules27196289

- 3-Methyl-2-(4-methylphenoxy)benzoic acid. (2023).

- Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). Journal of Global Pharma Technology, 9(7), 1-8.

- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.

-

Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Can anyone help me with a Williamson ether synthesis? (2014). ResearchGate. Retrieved from [Link]

-

Screening of reaction conditions in the esterification of benzoic acid with methanol. (n.d.). ResearchGate. Retrieved from [Link]

- 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.). Google Patents.

-

Molar ratio effect study for the esterification reaction of benzoic.... (n.d.). ResearchGate. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

methyl 3-ethoxy-4-methoxybenzoate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]

-

EAS Nitration Experiment & Recrystallization. (2020, March 25). YouTube. Retrieved from [Link]

-

Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5). Chemistry Stack Exchange. Retrieved from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

- Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1562. doi:10.1107/s1600536813025415

Sources

Technical Support: Purification of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

Executive Summary & Solvent Selection Logic

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is a critical intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast). Structurally, it possesses two distinct aromatic domains linked by a flexible ethoxy chain, capped with moderately polar functional groups (methyl ester and acetyl ketone).

This structural duality—hydrophobic aromatic rings versus polar oxygenated groups—dictates the solvent choice. The goal is to select a solvent that disrupts the crystal lattice at high temperatures (overcoming lattice energy) but allows the hydrophobic stacking interactions to re-establish the lattice upon cooling.

Recommended Solvent Systems

| Solvent System | Role | Typical Ratio (v/v) | Mechanism of Action |

| Ethanol (95%) | Primary | N/A | Dipole-Dipole Balance: The hydroxyl group interacts with the ester/ketone, while the ethyl chain accommodates the aromatic rings. 95% EtOH is often superior to absolute EtOH because the small water content acts as an antisolvent, sharpening the solubility curve. |

| Isopropanol (IPA) | Secondary | N/A | Steric Hindrance: IPA has a lower dielectric constant than ethanol. It is effective if the compound is too soluble in ethanol, forcing crystallization at a higher temperature. |

| EtOAc / Heptane | Rescue | 1:3 to 1:5 | Polarity Gradient: Used when the crude material is "oily" or contains significant non-polar impurities. EtOAc dissolves the compound; Heptane acts as the antisolvent to drive precipitation. |

Interactive Troubleshooting Guide (FAQ)

Q1: The solution is "oiling out" (forming a second liquid phase) instead of crystallizing. Why?

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Root Cause: This occurs when the boiling point of the solvent is higher than the melting point of the solvated solute, or when the solution is too concentrated (supersaturation is too high). The hydrophobic nature of the ethoxy linker often promotes oiling in highly polar solvents. Corrective Action:

-

Re-heat the mixture until the oil redissolves.

-

Add Seed Crystals: Add a small amount of pure crystal at 5-10°C below the temperature where the oil previously appeared.

-

Switch Solvent: Move to a lower-boiling solvent or add the antisolvent (e.g., Heptane) more slowly.

-

High-Shear Stirring: Vigorous agitation can sometimes induce nucleation in the oiled phase.

Q2: My yield is low (<60%), but the mother liquor is still dark.

Diagnosis: High solubility of the product in the cold solvent. Root Cause: The ester and ketone groups are forming strong hydrogen bonds with the solvent (if using alcohols). Corrective Action:

-

Cool Further: Chill the vessel to -10°C or -20°C.

-

Water Addition: If using Ethanol/IPA, add water dropwise to the cold mother liquor until turbidity persists, then stir for 1 hour. This increases the polarity, forcing the hydrophobic ester out of solution.

Q3: The melting point is depressed (wide range), indicating impurities.

Diagnosis: Inclusion of starting materials (likely Methyl 3-hydroxybenzoate or 4-Acetylphenoxyethyl bromide). Corrective Action:

-

Wash Step: Before recrystallization, wash the crude solid with cold 5% NaHCO₃ (removes unreacted phenols/acids).

-

Recrystallization: Switch to Methanol . Methanol is more polar than Ethanol and is better at keeping polar phenolic impurities in solution while the target ester crystallizes out.

Decision Logic & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

This logic gate helps you choose the correct solvent based on the physical state of your crude material.

Caption: Decision matrix for selecting the optimal solvent system based on crude material state and estimated purity.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol (95%)

-

Charge: Place 10.0 g of crude Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add 30 mL of Ethanol (95%).

-

Reflux: Heat the mixture to reflux (approx. 78°C).

-

Observation: If the solid does not dissolve completely, add Ethanol in 2 mL increments through the condenser until a clear solution is obtained.

-

Note: Do not exceed 50 mL total volume (5 volumes) to prevent yield loss.

-

-

Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

-

Controlled Cooling:

-

Remove heat source. Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath immediately. Rapid cooling traps impurities.

-

Stirring: Maintain slow stirring (100 RPM) to prevent oiling out.

-

-

Crystallization: Once the internal temperature reaches 25°C, significant crystallization should be observed.

-

Final Chill: Cool the flask in an ice/water bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid using a Buchner funnel.

-

Wash: Wash the filter cake with 10 mL of cold Ethanol (-10°C).

-

Drying: Dry in a vacuum oven at 45°C for 6 hours.

Figure 2: Recrystallization Process Flow

Caption: Thermodynamic workflow for the purification process, emphasizing temperature control stages.

Safety & Handling (MSDS Summary)

-

Hazard Class: Irritant (Skin/Eye).

-

Dust Hazard: Fine crystals can be an inhalation hazard. Use a fume hood when transferring dry solids.

-

Solvent Safety: Ethanol and Isopropanol are flammable. Ensure all heating is done via oil bath or heating mantle; no open flames .

References

-

Arborpharmchem. (2025).[1] Synthesis of Pranlukast Intermediates Challenges. Retrieved from

-

Zhang, Y., et al. (2013). Synthesis of pranlukast. Trade Science Inc. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3267781, Methyl 3-ethoxybenzoate. Retrieved from

-

Google Patents. (2005). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Retrieved from

Sources

Technical Support Center: Strategies for Removing Unreacted 4-Acetylphenol

Welcome to the technical support center for purification challenges in synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and validated protocols for the efficient removal of unreacted 4-acetylphenol from reaction mixtures. As a common starting material in syntheses such as the Williamson ether synthesis, residual 4-acetylphenol can complicate purification due to its distinct physicochemical properties. This document offers a logic-based approach to selecting and executing the optimal purification strategy for your specific product.

Section 1: Understanding the Challenge - Physicochemical Properties of 4-Acetylphenol

The difficulty in removing 4-acetylphenol stems from its acidic phenolic hydroxyl group and its moderate polarity. Its properties dictate its behavior in different solvent systems and purification techniques. Understanding these characteristics is the first step in designing an effective purification workflow.

Table 1: Physicochemical Properties of 4-Acetylphenol

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 108-111 °C | [2][4] |

| Boiling Point | ~313 °C at 760 mmHg | [2] |

| pKa | ~7.79 | [5] |

| Water Solubility | ~10 g/L (at 22 °C) | [2][6] |

| Solubility Profile | Soluble in methanol, ethanol, DMF, DMSO; Insoluble in cold water. | [1][4][7] |

The key takeaway is the pKa of ~7.79 . This value indicates that 4-acetylphenol is a weak acid. It is significantly more acidic than alcohols but less acidic than carboxylic acids. This property is the cornerstone of its removal via acid-base extraction.[8][9]

Section 2: Frequently Asked Questions (FAQs)